Cas no 6046-18-0 (4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name))
![4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name) structure](https://it.kuujia.com/scimg/cas/6046-18-0x500.png)
6046-18-0 structure
Nome del prodotto:4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name)
4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name)
- [3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- 84207-46-5
- 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose
- AKOS030242866
- 6046-18-0
- 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl- beta -D-glucopyranose
-
- Inchi: InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3
- Chiave InChI: JYMOPIWZWABELF-UHFFFAOYSA-N
- Sorrisi: CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C
Proprietà calcolate
- Massa esatta: 400.08280338g/mol
- Massa monoisotopica: 400.08280338g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 662
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 123Ų
4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name) Letteratura correlata
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
6046-18-0 (4-{[(4-methylphenyl)sulfonyl]oxy}-6,8-dioxabicyclo[3.2.1]octane-2 ,3-diyl Diacetate (non-preferred Name)) Prodotti correlati
- 1808853-09-9(N-(2-methylquinolin-8-yl)guanidine hydrochloride)
- 5429-28-7(4-(Diethylamino)benzoic acid)
- 2172013-35-1(2-chloro-6-cyclopropanecarbonyl-4-methylphenol)
- 2504977-43-7(1-(Ethylsulfanyl)-2-isocyanoethane)
- 82319-96-8(6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione)
- 23822-03-9(4-methoxy-2-methylbenzene-1-carbothioamide)
- 2137145-95-8(tert-butyl N-(1R)-1-3-(benzyloxy)phenyl-3-oxopropylcarbamate)
- 1030433-55-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol)
- 2138233-39-1(3-Fluoro-5-(3-hydroxypyrrolidin-1-yl)pyridine-4-carbaldehyde)
- 367909-69-1(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
